molecular formula C9H15N5O B6002904 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide

Katalognummer B6002904
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: BQNWPEHYNXXFOJ-MLPAPPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide, also known as EDP-420, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

LSD1 is an enzyme that is involved in the regulation of gene expression. It works by removing methyl groups from histone proteins, which can affect the way that genes are expressed. In cancer cells, LSD1 is often overexpressed, which can lead to the abnormal expression of genes that promote cell growth and survival. 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide works by binding to LSD1 and inhibiting its activity, which can help to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is thought to be due to the overexpression of LSD1 in cancer cells, which makes them more sensitive to inhibition by 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models and early-phase clinical trials, and its safety and efficacy in larger clinical trials is not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. One area of interest is in combination therapy, where 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide could be used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to determine the safety and efficacy of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide in larger clinical trials, and to identify the patient populations that are most likely to benefit from this treatment.

Synthesemethoden

The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves several steps, starting with the reaction of 3,5-dimethyl-1H-pyrrole-2-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with ethyl chloroformate and ammonia to form the final product.

Wissenschaftliche Forschungsanwendungen

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of a protein called lysine-specific demethylase 1 (LSD1), which plays a role in the development and progression of certain types of cancer. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNWPEHYNXXFOJ-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=NN)C)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.